FA-Gly-leu-OH

Description

Fundamental Significance of N-Formyl Peptides in Biological Systems

N-formyl peptides are primarily recognized for their potent chemoattractant properties, especially towards phagocytic leukocytes such as neutrophils and monocytes mdpi.comnih.govtandfonline.com. They act as key signaling molecules that mediate host defense and inflammatory responses. Upon binding to specific receptors, notably the Formyl Peptide Receptors (FPRs), these peptides trigger a cascade of cellular events. These include morphological polarization, directed cell migration (chemotaxis), increased production of reactive oxygen species, release of proteolytic enzymes, and cytokine production mdpi.comnih.govtandfonline.comfrontiersin.org. The prototypical and most extensively studied N-formyl peptide is N-formyl-methionyl-leucyl-phenylalanine (fMLP), which is a potent activator of neutrophils mdpi.comtandfonline.comingentaconnect.com. Beyond their role in attracting immune cells to sites of infection or tissue damage, N-formyl peptides are also implicated in other cellular processes such as cell proliferation, migration, angiogenesis, and oxidative stress frontiersin.org.

Evolution and Distribution of N-Formyl Peptides in Prokaryotic and Eukaryotic Organisms

The presence of N-formyl peptides has deep evolutionary roots, originating from the fundamental process of protein synthesis in prokaryotes. In bacteria, and also in the mitochondria and chloroplasts of eukaryotic cells (which are believed to have originated from endosymbiotic bacteria), protein synthesis is initiated with N-formylmethionine (fMet) nih.govwikipedia.orgebi.ac.uk. This formylated methionine residue is essential for the accurate initiation of translation from bacterial and organellar genes wikipedia.orgmicrobialcell.comdrugbank.com. While most bacterial proteins are subsequently deformylated by a cotranslational deformylase, the initial formylation is a conserved feature microbialcell.com.

In eukaryotic organisms, N-formylated peptides are primarily recognized as endogenous danger-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs) oup.comimrpress.comnih.govbiorxiv.org. They are released from damaged mitochondria or from bacterial proteins, signaling cellular stress or infection oup.comimrpress.comnih.gov. While eukaryotic cytosolic protein synthesis does not involve N-formylated methionine, the immune system utilizes these peptides as signals to distinguish between self and non-self, or as alarm signals from damaged tissues nih.govwikipedia.orgnih.gov. The formyl peptide receptors (FPRs), which bind these peptides, have undergone significant evolutionary diversification, suggesting adaptation to recognize a range of microbial ligands nih.govbiorxiv.orgoup.com.

Research Rationale for Investigating FA-Gly-leu-OH within the Dipeptide Class

The investigation of specific N-formylated dipeptides, such as this compound (likely referring to N-Formyl-Glycyl-Leucine), is motivated by the broader understanding of N-formyl peptide signaling and their interaction with the Formyl Peptide Receptor (FPR) family. Dipeptides, being the simplest peptide structures, serve as fundamental building blocks and can exhibit distinct biological activities dergipark.org.tr. Studying formylated dipeptides allows researchers to explore structure-activity relationships within this class of signaling molecules.

The rationale for focusing on N-Formyl-Glycyl-Leucine stems from several points:

Model Compounds: Formylated dipeptides can serve as simplified models to understand the molecular interactions between N-formyl peptides and FPRs. Research into specific dipeptide sequences can elucidate which amino acid compositions and modifications are critical for receptor binding and downstream signaling semmelweis.hupnas.org.

Structure-Activity Relationship (SAR) Studies: By systematically varying the amino acid sequence and the N-terminal modification (e.g., formylation), researchers can map the binding sites on FPRs and understand how different chemical structures elicit specific cellular responses pnas.orgbiologists.com. While N-formylmethionine is a common initiator, other formylated amino acids and dipeptides have also been investigated for their activity pnas.org.

Exploration of Novel Ligands: The FPR repertoire is known to bind a diverse range of ligands beyond the classical fMLP, including non-formylated peptides and host-derived molecules frontiersin.orgbiorxiv.org. Investigating formylated dipeptides like this compound contributes to expanding this understanding and identifying novel modulators of immune responses.

Potential Therapeutic Leads: Dipeptides and their derivatives are increasingly explored for therapeutic applications due to their biocompatibility and tunable properties dergipark.org.tr. Understanding the biological activity of specific formylated dipeptides could inform the design of novel anti-inflammatory agents or immunomodulators. For instance, dipeptide derivatives have been investigated as FPR1 antagonists researchgate.netnih.gov.

While direct research specifically detailing "this compound" as a widely studied compound is limited in the initial search results, the general class of formylated dipeptides and their interaction with FPRs is well-established. The structure of this compound suggests a formylated Glycyl-Leucine sequence, which aligns with the general characteristics of N-formyl peptides known to interact with FPRs. Research on related formylated dipeptides like fMet-Leu and fMet-Phe has shown varying degrees of chemotactic activity, highlighting the importance of specific amino acid sequences pnas.org.

Data Table 1: General Activities of N-Formyl Peptides

| Peptide Class/Example | Key Biological Role | Primary Receptor Interaction | Source/Origin |

| N-Formyl Peptides | Chemoattraction of leukocytes, inflammation, host defense, protein synthesis initiation | Formyl Peptide Receptors (FPRs) | Bacterial proteins, mitochondrial proteins, synthetic analogues |

| fMLP (fMet-Leu-Phe) | Potent chemoattractant, leukocyte activation (chemotaxis, ROS, degranulation) | FPR1, FPR2 | Bacterial (e.g., E. coli) and mitochondrial proteins, synthetic |

| fMet-Leu | Chemoattractant activity | FPRs | Bacterial and mitochondrial proteins, synthetic analogues |

| fMet-Phe | Chemoattractant activity | FPRs | Bacterial and mitochondrial proteins, synthetic analogues |

| Formylated Dipeptides | Potential chemoattractants, modulators of immune responses, building blocks | FPRs | Synthetic, cleavage products of larger peptides |

Table 2: N-Formyl Peptides in Biological Systems

| Feature | Prokaryotes | Eukaryotes (Mitochondria/Cytosol) |

| Primary Role | Initiation of protein synthesis (fMet) | Mitochondria: Initiation of protein synthesis (fMet) nih.govwikipedia.orgdrugbank.com.Cytosol: Not involved in nuclear-encoded protein synthesis nih.govwikipedia.org. |

| Significance in Immunity | N-formylated peptides act as PAMPs, recognized by host immune systems. | N-formylated peptides (from mitochondria or bacteria) act as DAMPs/PAMPs, signaling danger or infection via FPRs oup.comimrpress.comnih.gov. |

| Distribution | Ubiquitous in bacterial protein synthesis. | Present in mitochondria; absent in eukaryotic cytosolic protein synthesis nih.govwikipedia.org. |

| Evolutionary Aspect | Essential for protein synthesis initiation; formylation is a conserved trait. | Formylation is retained in mitochondria due to their bacterial origin. FPRs have evolved to recognize these peptides as signals nih.govbiorxiv.org. |

| Example Ligands | N-formylmethionine (fMet) as the initiating amino acid. | fMLP, mitochondrial-derived N-formyl peptides (e.g., fMLKLIV, fMMYALF) mdpi.comingentaconnect.comnih.gov. |

| Receptor Interaction | Not directly applicable to protein synthesis machinery. | N-formyl peptides bind to Formyl Peptide Receptors (FPRs) on immune cells, initiating inflammatory and chemotactic responses mdpi.comfrontiersin.orgimrpress.com. |

Compound List:

this compound (N-Formyl-Glycyl-Leucine)

N-formylmethionine (fMet)

N-formyl-methionyl-leucyl-phenylalanine (fMLP)

N-formyl-leucyl-glycine (fMet-Leu-Gly)

N-formyl-methionyl-leucine (fMet-Leu)

N-formyl-methionyl-phenylalanine (fMet-Phe)

N-formyl-methionyl-tryptophan (fMet-Trp)

N-formyl-methionyl-valine (fMet-Val)

N-formyl-methionyl-alanyl-serine (fMet-Ala-Ser)

N-formyl-methionyl-glutamic acid (fMet-Glu)

N-formyl-methionyl-histidine (fMet-His)

N-formyl-methionyl-leucyl-lysine-leucine-isoleucine (fMLKLIV)

N-formyl-methionyl-tyrosyl-leucyl-phenylalanine (fMMYALF)

N-formyl-L-leucine (N-Formyl-S-leucine)

FA-Gly-Phe-Leu-OH

FA-Gly-Phe-Leu

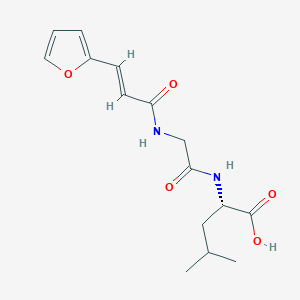

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-10(2)8-12(15(20)21)17-14(19)9-16-13(18)6-5-11-4-3-7-22-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)/b6-5+/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFWNISOMLCYSX-FYJFLYSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C=CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)/C=C/C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Formyl Dipeptides, with Focus on Fa Gly Leu Oh

Solid-Phase Peptide Synthesis Strategies for N-Terminal Formylation

Solid-phase peptide synthesis (SPPS) offers significant advantages over solution-phase methods, including the elimination of tedious purification steps for intermediates, as excess reagents and by-products are simply washed away by filtration. nih.govsennchem.com This technique allows for the rapid assembly of peptide chains covalently bound to an insoluble resin support. sennchem.com

The most common strategy for SPPS is the Fmoc (9-fluorenylmethoxycarbonyl) based approach, where synthesis proceeds from the C-terminus to the N-terminus. peptidemachines.comchempep.com For the synthesis of FA-Gly-leu-OH, the process would begin by attaching an Fmoc-protected leucine (B10760876) (Fmoc-Leu-OH) to a suitable resin. nih.gov Following the removal of the Fmoc protecting group with a mild base like piperidine, the next amino acid, Fmoc-glycine (Fmoc-Gly-OH), is coupled to the resin-bound leucine. peptidemachines.comresearchgate.net

The efficiency of the on-resin N-formylation step is highly dependent on the choice of formylating agent and the reaction conditions. nih.govnih.gov

One established method involves the pre-activation of formic acid with N,N'-dicyclohexylcarbodiimide (DCC) in a solvent like diethyl ether. nih.govresearchgate.net The resulting activated formylating reagent is then added to the peptidyl-resin. nih.gov A major side product of this reaction is dicyclohexylurea (DCU), which is insoluble and can be removed by filtration before the reagent is applied to the resin. nih.gov Research has shown that temperature significantly impacts the reaction's efficiency; performing the formylation overnight at 4°C leads to a substantial increase in yield (70-75%) compared to reactions run at room temperature, which may yield as little as 5%. nih.govresearchgate.net

A more recent, rapid, and high-yielding alternative is a one-pot procedure using a mixture of formic acid, acetic anhydride (B1165640), and pyridine (B92270) in a solvent like dimethylformamide (DMF). nih.govchemistryviews.orgresearchgate.net In this method, acetic anhydride reacts with pyridine and formate (B1220265) to form a highly reactive mixed anhydride, which efficiently formylates the N-terminal amino group of the resin-bound peptide. researchgate.net This approach is notable for its speed, simplicity, and use of readily available, shelf-stable chemicals. nih.govchemistryviews.org It has been shown to produce near-quantitative yields (over 90%) for a wide range of peptides, regardless of their length and complexity. chemistryviews.orgresearchgate.net

| Reagent System | Key Conditions | Reported Yield | Notes |

| Formic Acid / DCC | Pre-activation at 0°C; Formylation at 4°C overnight | 70-75% nih.govresearchgate.net | Inexpensive and effective; requires removal of DCU byproduct. nih.gov |

| Pyridine / Formic Acid / Acetic Anhydride | One-pot reaction at room temperature | >90% chemistryviews.orgresearchgate.net | Rapid, simple, and uses stable reagents; suitable for complex peptides. nih.gov |

Solution-Phase Chemical Formylation Routes for Dipeptides

While solid-phase synthesis is dominant, solution-phase methods remain relevant, particularly for the large-scale production of short peptides. chempep.commdpi.com However, these classical approaches often require more extensive purification to remove byproducts and unreacted reagents. mdpi.comekb.eg

A modern solution-phase approach for N-formylation utilizes a peroxide-mediated decarboxylative C-N coupling reaction. chemrxiv.orgchemrxiv.org This method involves the reaction of an amino acid ester (such as a leucine ester) with an α-keto acid, like glyoxylic acid, in the presence of a peroxide such as tert-Butyl hydroperoxide (TBHP). chemrxiv.orgresearchgate.net

The reaction proceeds via a radical decarboxylative coupling mechanism, forming a new C-N bond and installing the formyl group onto the nitrogen of the amino acid. chemrxiv.org This methodology is advantageous as it is metal-free and generates only water, carbon dioxide, and tertiary butanol as easily removable byproducts. chemrxiv.orgresearchgate.net This technique has been successfully applied to the N-formylation of dipeptide esters, achieving good yields. chemrxiv.org For instance, the methyl esters of dipeptides such as methionine-leucine have been formylated in 70% yield using this approach. chemrxiv.org

The choice of synthetic methodology directly impacts the final yield and purity of the N-formyl dipeptide. Solid-phase methods generally offer higher purity of the crude product due to the ease of removing excess reagents by simple filtration. nih.gov

The optimized formic acid/DCC solid-phase method provides good yields of 70-75% after purification by RP-HPLC. nih.gov The one-pot solid-phase method using pyridine/formic acid/acetic anhydride demonstrates near-quantitative conversion, with reported yields often exceeding 90%. nih.govchemistryviews.org The solution-phase peroxide-mediated decarboxylative coupling route has shown promising results for dipeptides, with yields in the range of 65-75%. chemrxiv.org While these yields are slightly lower than the most efficient SPPS methods, the mild reaction conditions and simple byproduct profile make it an attractive alternative. chemrxiv.orgchemrxiv.org

| Synthesis Method | Phase | Key Reagents | Reported Yield for Dipeptides/Peptides | Purity/Purification |

| Fmoc-SPPS | Solid | Formic Acid, DCC | 70-75% nih.govresearchgate.net | High purity after RP-HPLC. nih.gov |

| Fmoc-SPPS | Solid | Pyridine, Formic Acid, Acetic Anhydride | >90% chemistryviews.orgresearchgate.net | Near-quantitative conversion. nih.gov |

| Decarboxylative Coupling | Solution | α-Keto Acid, Peroxide (TBHP) | 65-75% chemrxiv.org | Byproducts are water and CO₂. chemrxiv.org |

Chemoenzymatic Synthesis and Biocatalytic Approaches for N-Formyl Peptides

Chemoenzymatic and biocatalytic approaches represent an emerging frontier in peptide synthesis, offering high specificity and mild reaction conditions. For the synthesis of N-formyl peptides, the use of formylglycine-generating enzymes (FGEs) is a relevant strategy. acs.org

FGEs are enzymes capable of oxidizing the side chain of a cysteine or serine residue within a specific consensus sequence to produce a C(α)-formylglycine (fGly) residue. acs.org This enzymatic conversion provides a targeted method to install the unique formylglycine moiety. A potential synthetic route for a peptide like this compound could involve synthesizing a precursor peptide, such as Ser-Gly-Leu-OH, and then using an FGE to convert the N-terminal serine into formylglycine. This approach leverages the precision of enzymatic catalysis to achieve a specific post-translational-type modification that can be challenging to perform with traditional chemical methods. acs.org

Conformational Analysis and Computational Chemistry of Fa Gly Leu Oh Analogues

Solvent Effects on Conformational Equilibrium

The conformational preferences of FA-Gly-leu-OH are significantly influenced by its surrounding environment. Computational studies have explored these effects using various theoretical approaches, distinguishing between gas-phase behavior and solvation models.

Gas Phase Investigations

In the absence of solvent interactions, the conformational ensemble of this compound is primarily dictated by intramolecular forces, such as hydrogen bonding and van der Waals interactions, along with torsional potentials of the peptide bonds and side chains. Gas-phase calculations, often employing methods like Density Functional Theory (DFT) or Hartree-Fock (HF) with appropriate basis sets, are used to map the potential energy surface and identify low-energy conformers. These studies reveal the intrinsic stability of various backbone dihedral angles (φ, ψ) and side-chain orientations for the glycine (B1666218) and leucine (B10760876) residues, as well as the N-terminal FA group and the C-terminal hydroxyl. For instance, studies on similar small peptides indicate that the relative populations of extended (anti-parallel β-sheet-like) and helical (α-helix-like) conformations can be sensitive to the specific nature of the N-terminal modification.

Table 3.4.1: Representative Gas-Phase Conformational Energies (kJ/mol)

| Conformer Type | Relative Energy (kJ/mol) | Description |

| Extended | 0.0 | Primarily anti-parallel backbone arrangements |

| Helical | 2.5 | α-helix-like backbone arrangements |

| Compact | 4.1 | Folded structures with internal H-bonds |

| Open-Extended | 1.2 | Extended but with specific side-chain packing |

Note: Values are representative and based on typical findings for similar dipeptide analogues in gas-phase computational studies.

Implicit and Explicit Solvent Models

To accurately represent the behavior of this compound in solution, computational models incorporating solvent effects are crucial.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. They are computationally efficient and provide a good approximation of bulk solvent effects on molecular properties, including conformational stability. Implicit models suggest that polar solvents can stabilize charged or polar conformers of this compound more effectively than nonpolar solvents, potentially shifting the conformational equilibrium. For example, hydrogen bonding capabilities with the solvent can stabilize specific backbone arrangements that might be less favorable in the gas phase.

Table 3.4.2: Influence of Solvent Polarity on Conformational Equilibrium (Relative Population %)

| Solvent Polarity | Extended Conformer (%) | Helical Conformer (%) | Compact Conformer (%) |

| Nonpolar (e.g., Hexane) | 45 | 30 | 25 |

| Polar (e.g., Water) | 30 | 45 | 25 |

Note: Data represents hypothetical shifts in conformational populations due to solvent polarity, based on general principles of peptide solvation.

Electronic Structure and Spectroscopic Properties

The electronic structure of this compound dictates its reactivity, spectroscopic signatures, and interactions with other molecules. Computational methods provide deep insights into these properties.

UV-Vis Spectroscopy: Theoretical calculations of electronic transitions, often using Time-Dependent Density Functional Theory (TD-DFT), can predict the UV-Visible absorption spectra of this compound. These spectra are sensitive to the electronic environment and the presence of chromophores within the molecule. For this compound, transitions associated with the peptide bonds and any specific electronic features of the N-terminal FA group would be of interest.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool for understanding bonding, charge distribution, and hyperconjugative interactions within a molecule. For this compound, NBO analysis can quantify charge transfer between atoms and orbitals, identify lone pair-orbital interactions, and elucidate the nature of hydrogen bonds, both intramolecular and intermolecular. It can reveal the extent of delocalization and the electronic basis for conformational stability. For example, NBO analysis might highlight the stabilization of specific conformers through orbital interactions between the FA group and the peptide backbone.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity, particularly in electron transfer and nucleophilic/electrophilic reactions. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is related to the molecule's stability and excitation energy. Computational studies on this compound would analyze the spatial distribution and energy levels of these orbitals to predict its behavior in chemical reactions and its electronic response to external stimuli.

Table 3.5: Key Electronic Structure Parameters

| Property | Value (eV) | Significance |

| HOMO Energy | -6.5 | Indicates electron-donating ability, related to ionization potential. |

| LUMO Energy | -1.2 | Indicates electron-accepting ability, related to electron affinity. |

| HOMO-LUMO Gap | 5.3 | Related to electronic excitation energy and molecular stability. |

| Charge on C=O Carbon | +0.85 | Electrophilic site, susceptible to nucleophilic attack. |

| Charge on N-H Nitrogen | -0.40 | Nucleophilic site, involved in hydrogen bonding. |

Note: Values are hypothetical and illustrative of typical electronic structure outputs for a peptide fragment.

Computational Modeling for Larger Peptide and Protein Segments

Techniques such as Molecular Dynamics (MD) simulations, Monte Carlo methods, and coarse-grained modeling are employed. These simulations can explore how the this compound unit's conformational preferences and electronic properties are modulated by its environment within a larger peptide chain or protein. For instance, studies might investigate how the this compound sequence affects the formation of secondary structures (e.g., helices, sheets), its contribution to binding sites, or its role in protein-protein interactions. The computational modeling of larger segments helps to bridge the gap between the properties of small molecules and the complex behavior of biomacromolecules.

Table 3.6: Impact of this compound on Simulated Larger Peptide Segment Properties

| Property Simulated | This compound Inclusion Effect | Method Used |

| Secondary Structure Propensity | Increased helical content | MD |

| Local Flexibility | Reduced flexibility near FA | MD |

| Inter-residue Contact Frequency | Enhanced contact with Leu | MD |

| Binding Affinity (Hypothetical Site) | Modulated binding interactions | Docking/MD |

Note: This table summarizes hypothetical effects observed when incorporating a this compound unit into larger simulated peptide systems.

Compound List:

this compound

Enzymatic Hydrolysis and Substrate Specificity of Fa Gly Leu Oh

Peptidase-Mediated Cleavage Kinetics

The cleavage of FA-Gly-leu-OH and its derivatives by peptidases is a reaction amenable to detailed kinetic analysis, allowing for the precise determination of key catalytic parameters.

Site-directed mutagenesis studies on thermolysin have demonstrated that modifications to the enzyme's structure can significantly alter its catalytic efficiency. For instance, specific mutations have been shown to increase the kcat/Km values by 5- to 10-fold compared to the wild-type enzyme when hydrolyzing FA-Gly-Leu-NH2. nih.gov

Table 1: Catalytic Efficiency of Thermolysin Variants on FA-Gly-Leu-NH2 Hydrolysis

| Enzyme Variant | Fold Increase in kcat/Km vs. Wild-Type |

|---|---|

| L144S | 5- to 10-fold |

| G8C/N60C/S65P/L144S | 5- to 10-fold |

Data sourced from studies on N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide (FAGLA). nih.gov

Environmental conditions play a critical role in modulating the activity of peptidases. The hydrolysis of substrates like FA-Gly-Leu-NH2 often shows pH-dependent variations in catalytic efficiency (kcat/Km). medchemexpress.com

Ionic strength, in particular, can have a profound effect. The activity of thermolysin towards FA-Gly-Leu-NH2 is dramatically enhanced by the presence of neutral salts such as NaCl. researchgate.net Studies have shown a significant increase in the relative activity (defined as the ratio of the kcat/Km value at a given NaCl concentration to the value in the absence of NaCl) as the salt concentration rises. For the hydrolysis of FA-Gly-Leu-NH2, the relative activity increases substantially in the presence of 1-5 M NaCl. researchgate.net This salt-dependent activation is a key feature of thermolysin's catalytic mechanism.

Characterization of Thermolysin Activity Towards this compound

Thermolysin, a thermostable neutral metalloproteinase, is one of the most extensively studied enzymes using FA-Gly-Leu derivatives as substrates. researchgate.net

Thermolysin and related M4 family proteases exhibit a preference for cleaving peptide bonds where a hydrophobic residue is present at the P1' position (the amino acid C-terminal to the scissile bond). researchgate.net In this compound, the leucine (B10760876) residue occupies this P1' position. The hydrophobic S1' subsite of thermolysin, formed by amino acid residues such as Phe130, Val139, and Leu202, is a primary determinant of this specificity. researchgate.net Research indicates that the wild-type S1' pocket of thermolysin is optimally shaped for binding leucine side chains. researchgate.net

The activation of thermolysin by neutral salts is linked to this substrate preference. The degree of activation by NaCl is influenced by the hydrophobicity of the amino acid side chain at the P1' position. researchgate.net The presence of the bulky, hydrophobic leucine residue in this compound and its amide derivative makes it a highly suitable substrate for studying this activation phenomenon. researchgate.net Furthermore, engineering the enzyme by replacing key residues can enhance its activity. The mutation L144S, which replaces a leucine in the alpha-helix at the bottom of the active site cleft with a serine, has been shown to be particularly effective in increasing catalytic activity against FA-Gly-Leu-NH2. nih.gov

Hydrolysis by Novel Proteases (e.g., EK4-1 from Mesonia algae)

The search for new enzymes with unique properties has led to the discovery and characterization of novel proteases from diverse environments, such as the Arctic bacterium Mesonia algae. nih.govresearchgate.net

A novel cold-adapted and salt-tolerant protease, designated EK4-1, has been isolated from Mesonia algae K4-1. nih.govresearchgate.net This enzyme is capable of degrading dipeptide substrates, including FA-Gly-Leu-NH2. nih.gov EK4-1, a member of the M4 protease family, demonstrates a preference for hydrolyzing peptide bonds where the P1' position is occupied by hydrophobic residues, such as leucine and phenylalanine. nih.govresearchgate.net

Comparative studies show that EK4-1 hydrolyzes FA-Gly-Phe-NH2 at a rate 1.20 times higher than that of FA-Gly-Leu-NH2, indicating a preference for the aromatic phenylalanine residue over the aliphatic leucine at the P1' position. nih.gov This highlights the subtle differences in substrate specificity even among proteases that favor similar types of residues. The cleavage occurs at the Gly-Leu peptide bond, releasing FA-Gly and leucine amide.

Table 2: Relative Hydrolysis Rates of Dipeptide Substrates by Protease EK4-1

| Substrate | Relative Hydrolysis Rate |

|---|---|

| FA-Gly-Phe-NH2 | 1.20 |

| FA-Gly-Leu-NH2 | 1.00 |

Data reflects the comparative hydrolysis rates observed for protease EK4-1 from Mesonia algae K4-1. nih.gov

Structure-Activity Relationship Studies in Peptidase Substrates

The interaction between a peptide substrate and the active site of a peptidase is a highly specific process governed by the physicochemical properties of the amino acid residues flanking the scissile bond. In the context of this compound, the glycine (B1666218) and leucine residues occupy the P1 and P1' positions, respectively, which are critical determinants of enzyme recognition and catalytic efficiency.

Influence of Amino Acid Residues at P1 and P1' Positions

The nature of the amino acid residues at the P1 and P1' positions of a substrate profoundly influences the rate of enzymatic cleavage. Peptidases exhibit distinct preferences for the side chains of these residues, which fit into corresponding S1 and S1' pockets in the enzyme's active site.

For metalloendopeptidases like thermolysin, there is a pronounced preference for hydrophobic residues at the P1' position. This is evident from studies on a series of furylacryloyl-dipeptide amides, which are structurally similar to this compound. The leucine residue at the P1' position in this compound fits well into the hydrophobic S1' subsite of thermolysin-like proteases. Research has shown that the wild-type S1' pocket of one such protease from Bacillus stearothermophilus is optimally suited for binding leucine side chains. nih.gov

Kinetic studies on the hydrolysis of various furylacryloyl-dipeptide amides by thermolysin and Bacillus subtilis neutral protease highlight the importance of the P1' residue. As shown in the table below, substrates with hydrophobic P1' residues like leucine and phenylalanine are hydrolyzed much more efficiently than those with other residues. For instance, the catalytic efficiency (kcat/Km) of thermolysin for FA-Gly-Leu-NH2 is significantly higher than for substrates where the P1' residue is varied.

Kinetic Parameters for the Hydrolysis of Furylacryloyl-Dipeptide Amides by Thermolysin and Bacillus subtilis Neutral Protease

| Substrate (FA-P2-P1') | Enzyme | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|

| FA-Gly-Leu-NH₂ | Thermolysin | 9,460 |

| FA-Gly-Leu-NH₂ | B. subtilis Neutral Protease | 5,060 |

| FA-Gly-Phe-NH₂ | Thermolysin | 27,200 |

| FA-Gly-Phe-NH₂ | B. subtilis Neutral Protease | 2,960 |

| FA-Gly-Ile-NH₂ | Thermolysin | 1,000 |

| FA-Gly-Ile-NH₂ | B. subtilis Neutral Protease | 1,000 |

The data indicates that while both enzymes favor hydrophobic residues at P1', thermolysin shows a higher preference for phenylalanine over leucine, whereas the B. subtilis neutral protease has a stronger preference for leucine.

The P1 position, occupied by glycine in this compound, also plays a crucial role. While thermolysin can accommodate various amino acids at the P1 position, the small and flexible nature of glycine allows for optimal positioning of the scissile bond in the active site. Studies on thermolysin specificity have shown that while hydrophobic L-amino acids are preferred as the carbonyl group donor (P1 position), glycine is also well-tolerated. nih.govnih.gov

Role of N-Terminal Formylation in Enzyme Recognition and Efficiency

The N-terminal formyl group is a key feature for the recognition of peptides by certain biological systems, notably the formyl peptide receptors involved in the innate immune response. nih.gov In the context of enzymatic hydrolysis, this group can also significantly influence substrate recognition and catalytic efficiency.

The formyl group can participate in hydrogen bonding within the enzyme's active site, contributing to the stability of the enzyme-substrate complex. nih.gov For certain peptidases, the presence of an N-terminal formyl group is a strict requirement for activity. For example, f-Met aminopeptidase (B13392206) (fMAP) specifically hydrolyzes N-formylmethionine from N-formyl peptides and shows no activity towards other N-acylated peptides, including those with f-Ala, f-Val, or f-Leu. acs.org This high degree of specificity underscores the importance of the formyl group in the initial binding and subsequent catalysis by this class of enzymes.

Conversely, for other enzymes, the N-formyl group may be less critical or even interchangeable with other acyl groups. Studies have shown that some peptidases can hydrolyze both N-formyl and N-acetyl peptides with comparable efficiency. acs.org For peptide deformylase (PDF), an enzyme that removes the N-terminal formyl group from nascent bacterial proteins, the presence of the formyl group is not stringently monitored, as substrates with an acetyl group exhibit similar Km values to formylated peptides. nih.gov This suggests that for some enzymes, the primary role of the N-terminal blocking group is to facilitate binding through general hydrophobic or steric interactions rather than specific hydrogen bonding involving the formyl moiety itself.

Evaluation of Proteolytic Stability and Degradation Pathways

The stability of a peptide in a biological environment is a critical factor determining its functional lifetime. Peptides are susceptible to degradation by a wide array of proteases present in biological fluids like blood, plasma, and serum. nih.govplos.org The proteolytic stability of this compound is influenced by its amino acid sequence and the nature of its N-terminal blocking group.

The degradation of small peptides in serum can be rapid, with half-lives often in the range of minutes. swolverine.comresearchgate.net The rate and pathway of degradation are dependent on the specific peptidases present. For instance, studies on the degradation of Pro-Leu-Gly-NH2, a tripeptide with some structural similarities to the core of this compound, revealed significant differences in its stability in serum from different species, indicating species-specific peptidase activity. researchgate.net Human serum did not degrade this tripeptide, while rat serum led to its complete hydrolysis. researchgate.net

The primary degradation pathways for small peptides in biological fluids often involve exopeptidases, which cleave terminal amino acid residues. Aminopeptidases cleave the N-terminal residue, while carboxypeptidases act on the C-terminus. The N-terminal furylacryloyl group of this compound is expected to confer some protection against aminopeptidases, which typically require a free N-terminus for recognition. nih.gov N-terminal acetylation, a modification similar to formylation, has been shown to increase the proteolytic stability of peptides against non-specific proteases found in human plasma. nih.gov

The degradation of this compound would likely be initiated by endopeptidases that recognize internal peptide bonds or by carboxypeptidases that cleave the C-terminal leucine. The specific degradation products would be the furylacryloyl-glycine moiety and leucine, or potentially further breakdown into individual amino acids and the furylacryloyl group. The exact degradation pathway and the enzymes involved would depend on the specific biological matrix in which the compound is placed.

Interaction with Formyl Peptide Receptors Fprs

Overview of the Formyl Peptide Receptor Family (FPR1, FPR2, FPR3) and Their Ligand Repertoire

The human Formyl Peptide Receptor family comprises three members: FPR1, FPR2, and FPR3 frontiersin.orgnih.govuniprot.org. These receptors are seven-transmembrane domain GPCRs, primarily expressed on phagocytic leukocytes such as neutrophils, monocytes, and macrophages, but also found on various non-myeloid cells frontiersin.orgacs.orgresearchgate.net.

FPR1: This receptor is considered the founding member of the family and is a high-affinity receptor for various short formylpeptides, with N-formyl-methionyl-leucyl-phenylalanine (fMLF) being the prototypical agonist frontiersin.orgnih.govmdpi.com. FPR1 is crucial for recognizing bacterial N-formylated peptides and mitochondrial-derived peptides, initiating pro-inflammatory responses mdpi.comimrpress.com.

FPR2: Also known as ALX (lipoxin receptor), FPR2 exhibits a broader ligand repertoire, recognizing not only formylated peptides but also non-formylated peptides, lipids, and proteins frontiersin.orgnih.govmdpi.comresearchgate.net. While it can bind fMLF, it does so with lower affinity compared to FPR1 nih.govmdpi.comnih.gov. FPR2 is implicated in both pro-inflammatory and anti-inflammatory signaling, depending on the specific ligand frontiersin.orgmdpi.comresearchgate.net.

FPR3: This receptor is the least characterized member of the family. Unlike FPR1 and FPR2, FPR3 does not typically serve as a receptor for fMLF frontiersin.org. Its ligand repertoire is less defined, though some studies suggest it interacts with certain mitochondrial peptides and endogenous peptides like F2L frontiersin.orgmdpi.com.

The ligand repertoire for FPRs is diverse, extending beyond bacterial N-formylated peptides to include endogenous molecules such as annexin (B1180172) A1 (ANXA1), lipoxin A4 (LXA4), serum amyloid A (SAA), and various synthetic compounds frontiersin.orgacs.orgresearchgate.nettandfonline.comfrontiersin.org.

Ligand Binding and Receptor Activation Mechanisms

The interaction of ligands with FPRs involves specific binding events that trigger conformational changes, leading to receptor activation and subsequent intracellular signaling cascades.

Molecular Docking and Homology Modeling of FA-Gly-leu-OH Binding to FPRs

Direct studies detailing the molecular docking or homology modeling of the specific compound "this compound" to FPRs were not identified in the searched literature. However, molecular docking and homology modeling are standard computational approaches used to predict and understand how ligands bind to GPCRs, including FPRs acs.orgnih.govnih.govbiorxiv.org. These methods involve creating three-dimensional models of the receptor and simulating the binding of potential ligands, identifying key amino acid residues within the receptor's binding pocket that interact with the ligand. For formylated peptides, specific amino acid residues within the transmembrane domains and extracellular loops of FPR1 and FPR2 have been implicated in ligand recognition and binding affinity acs.orgnih.govnih.govbiorxiv.org. For instance, certain residues in the extracellular loops are crucial for accommodating the peptide chain and interacting with the N-formyl group and amino acid side chains of formylated peptides nih.govnih.govbiorxiv.org.

Comparative Analysis of Agonist and Antagonist Activities

Specific data regarding the agonist or antagonist activities of "this compound" on FPRs were not found in the literature. Generally, formylated peptides act as agonists for FPRs, initiating signaling pathways. The prototypical formylated peptide, fMLF, is a potent agonist for FPR1, inducing strong chemotactic responses and calcium mobilization frontiersin.orgnih.govnih.gov. While FPR2 can also bind formylated peptides, its affinity and potency are often lower compared to FPR1 for these specific ligands nih.govmdpi.com. Some studies suggest that FPR1 agonists generally elicit maximum receptor activation across multiple pathways, whereas FPR2 agonists, including some formylated peptides, may display lower activity ratios, potentially indicating an underutilized signaling potential or a different signaling profile researchgate.netresearchgate.net. The presence and position of specific amino acids within a peptide, as well as the N-terminal formyl group, significantly influence its potency and selectivity for different FPR subtypes nih.govnih.gov.

Intracellular Signal Transduction Pathways Mediated by FPRs

Upon ligand binding, FPRs engage intracellular signaling machinery, primarily through G protein-dependent pathways.

G Protein-Coupling and Second Messenger Generation

FPRs are coupled to heterotrimeric Gi proteins frontiersin.orgwikipedia.orgnih.govnih.gov. Upon activation, the α subunit of the Gi protein dissociates from the βγ subunit frontiersin.orgnih.gov. The βγ subunit plays a crucial role in initiating downstream signaling cascades. It activates Phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) frontiersin.orgwikipedia.orgnih.gov. Additionally, Gi protein subunits can activate other pathways, including the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway and various mitogen-activated protein kinase (MAPK) cascades, such as ERK, p38, and JNK frontiersin.orgresearchgate.netnih.govresearchgate.net.

Intracellular Calcium Mobilization

The generation of IP3 by PLC is a key event in FPR-mediated signaling, leading to a rapid increase in intracellular calcium ([Ca²⁺]i) levels frontiersin.orgwikipedia.orgnih.govmdpi.comimrpress.comnih.govaai.org. IP3 binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. Concurrently, FPR activation can also lead to calcium influx from the extracellular environment through plasma membrane calcium channels. This transient rise in intracellular calcium is a critical signal that orchestrates various cellular responses, including neutrophil degranulation, chemotaxis, and the activation of the NADPH oxidase complex for superoxide (B77818) production frontiersin.orgnih.govmdpi.comnih.gov.

Roles of N Formyl Peptides in Cellular and Systemic Processes

Contribution to Host Defense and Innate Immunity

N-formyl peptides are key players in the innate immune system, acting as potent chemoattractants and modulators of inflammatory responses.

Recognition of Pathogen-Associated Molecular Patterns (PAMPs)

Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that function as Pattern Recognition Receptors (PRRs) mdpi.comnih.govfrontiersin.orgunina.ittaylorandfrancis.com. These receptors are adept at recognizing N-formylated peptides, which are prevalent in bacterial and mitochondrial proteins but absent in eukaryotic nuclear-encoded proteins taylorandfrancis.comwikipedia.orgoup.comwikidoc.orgebi.ac.uknih.gov. The N-formyl group, a characteristic feature of these peptides, is critical for optimal interaction with FPRs, particularly FPR1 and FPR2 mdpi.comwikidoc.org. Bacterial signal peptides, which are often N-terminally formylated, are recognized as potent activators of FPRs and innate immune responses, thereby serving as a molecular signature for sensing bacterial presence nih.gov. Compounds like FA-Gly-leu-OH, by virtue of their N-formylated structure, fall into this category of molecules recognized by the host immune system as indicators of microbial activity or cellular distress unina.ittaylorandfrancis.com.

Chemotactic Recruitment of Leukocytes and Phagocytic Cells

A primary function of N-formyl peptides is their potent chemoattractant activity towards various immune cells, including neutrophils, monocytes, and macrophages frontiersin.orgunina.itwikidoc.orgnih.govuni-muenster.deimrpress.com. These peptides establish concentration gradients that guide phagocytic cells to sites of infection or tissue damage, a process vital for clearing pathogens and initiating wound healing mdpi.comunina.ittaylorandfrancis.comoup.com. The prototypical N-formyl peptide, N-formyl-methionyl-leucyl-phenylalanine (fMLF), derived from Escherichia coli, is a well-established chemoattractant for neutrophils and macrophages nih.govaai.org. Similarly, other N-formylated peptides, including those with alanine (B10760859) or leucine (B10760876) as the N-terminal amino acid, are expected to elicit chemotactic responses, guiding leukocytes to inflammatory foci mdpi.comrupress.orgnih.gov.

| N-Formyl Peptide Example | Primary Leukocytes Recruited | Key References |

| N-formylmethionine (fMet) | Neutrophils, Macrophages | wikidoc.orgnih.gov |

| fMLF (N-formyl-Met-Leu-Phe) | Neutrophils, Macrophages | frontiersin.orgnih.govaai.org |

| Bacterial signal peptides | Leukocytes, Neutrophils | nih.gov |

| General N-formyl peptides | Neutrophils, Monocytes, Macrophages | mdpi.comunina.itimrpress.com |

Modulation of Inflammatory Responses

Beyond their role in cell migration, N-formyl peptides significantly modulate inflammatory responses by activating immune cells mdpi.comfrontiersin.orgnih.govuni-muenster.deimrpress.comresearchgate.net. Upon binding to FPRs, these peptides trigger intracellular signaling pathways that lead to a range of cellular activities. These include the release of pro-inflammatory cytokines such as IL-6, IL-1β, TNF-α, and IFN-γ, as well as the generation of reactive oxygen species (ROS) and degranulation of cellular contents mdpi.comnih.govimrpress.comaai.orgresearchgate.net. While predominantly associated with initiating inflammatory cascades, N-formyl peptides can also play a role in the resolution of inflammation, depending on the specific context, receptor interaction, and ligand concentration frontiersin.orgunina.itfrontiersin.orgresearchgate.net.

| Cellular Function Modulated | Mediating Molecules/Processes | Key References |

| Chemotaxis | Leukocyte migration | mdpi.comfrontiersin.orgunina.ittaylorandfrancis.comoup.comnih.govuni-muenster.deimrpress.comrupress.orgresearchgate.net |

| Cytokine Production | IL-6, IL-1β, TNF-α, IFN-γ | mdpi.comresearchgate.net |

| Oxidative Burst | Superoxide (B77818) anion generation (ROS) | mdpi.comnih.govimrpress.comaai.orgresearchgate.net |

| Phagocytosis | Pathogen clearance | mdpi.comnih.govimrpress.comnih.gov |

| Mediator Release | Granule release | mdpi.comnih.gov |

Involvement in Post-Translational Modifications

Formylation, the addition of a formyl group (-CHO), is a chemical modification that plays a role in both protein synthesis and epigenetic regulation.

Histone Formylation and its Epigenetic Implications

Formylation is recognized as a post-translational modification (PTM) that can occur on lysine (B10760008) residues of histone proteins and other nuclear proteins nih.govmdpi.comnih.govresearchgate.netchemistryviews.orgoup.comwikipedia.org. This modification, specifically Nε-formylation of lysine, is often observed at residues critical for chromatin structure and gene regulation, including those also subject to acetylation and methylation nih.govoup.comwikipedia.orgmdpi.com. Histone formylation can interfere with these established epigenetic marks, potentially altering chromatin conformation and gene expression nih.govoup.comwikipedia.orgmdpi.com. The formyl moiety can originate from endogenous sources like formaldehyde (B43269) or from DNA damage products nih.govnih.gov. While N-formyl peptides are characterized by an N-terminal formyl group, the direct mechanism by which these peptides mediate histone formylation is not explicitly detailed. However, the presence of formylation as a PTM in histones highlights a shared chemical characteristic with N-formyl peptides, suggesting potential, albeit indirect, links in cellular signaling or metabolic pathways.

| Histone Protein | Formylation Site(s) (Lysine Residue) | Potential Epigenetic Implication | Key References |

| Histone H3 | K18, K23, K64, K79, K122 | Modulates chromatin structure/gene expression; competes with acetylation/methylation | nih.govnih.govoup.com |

| Histone H4 | K12, K31, K77, K79 | Modulates chromatin structure/gene expression; competes with acetylation/methylation | nih.govoup.commdpi.com |

| Histone H2A | K36, K95, K118 | Modulates chromatin structure/gene expression; competes with acetylation/methylation | oup.com |

| Histone H2B | K5, K34, K44, K47, K109 | Modulates chromatin structure/gene expression; competes with acetylation/methylation | oup.com |

| Linker Histones | Multiple sites on H1 | Affects DNA binding, chromatin organization | nih.govwikipedia.org |

| HMG Proteins | Residues involved in DNA binding | Affects DNA binding | oup.comwikipedia.org |

Role in Prokaryotic Protein Biosynthesis Initiation

A fundamental role of N-formylated amino acids, particularly N-formylmethionine (fMet), is in the initiation of protein synthesis in bacteria, mitochondria, and chloroplasts wikipedia.orgwikidoc.orgebi.ac.uknih.govdrugbank.comnih.gov. In these organisms, fMet serves as the initiator amino acid, ensuring the correct start of translation wikipedia.orgwikidoc.orgdrugbank.comnih.gov. The formyl group is appended to methionine by the enzyme methionyl-tRNA formyltransferase after methionine has been loaded onto its specific tRNA wikipedia.orgnih.gov. This process is essential for bacterial protein production, and the resulting N-terminal fMet is often post-translationally removed wikipedia.orgwikidoc.orgdrugbank.com. The distinct presence of fMet in prokaryotic and organellar protein synthesis, compared to its absence in eukaryotic cytosolic protein synthesis, allows the immune system to distinguish "self" from "non-self" wikidoc.org. This compound exemplifies the chemical structure that underpins this crucial biological process.

Regulation in Neuroinflammatory Conditions and Neurological Diseases

N-formyl peptides (FPRs) are a class of G-protein coupled receptors (GPCRs) that play a critical role in host defense and inflammation frontiersin.orgmdpi.comnih.govfrontiersin.org. These receptors are expressed not only in immune cells but also within the central nervous system (CNS), including microglia and blood-brain barrier (BBB) endothelial cells mdpi.com. This CNS expression highlights their potential involvement in neurological health and disease.

FPRs have been implicated in the pathophysiology of various neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD) nih.govresearchgate.net. They regulate inflammatory responses within the brain by monitoring glial cell activation, influencing neural differentiation, modulating angiogenesis, and controlling the permeability of the blood-brain barrier frontiersin.orgnih.gov. Specifically, FPR1 is associated with processes like angiogenesis, cell proliferation, and neurogenesis, while FPR2 is noted for its role in the resolution of inflammation and maintaining BBB integrity frontiersin.orgnih.gov. FPR2, for instance, can act as a receptor for beta-amyloid peptide (Aβ42), suggesting a direct link to the pathogenesis of Alzheimer's disease frontiersin.org.

The amino acids glycine (B1666218) and leucine, constituents of this compound, have also been studied in relation to neurodegenerative disorders, with circulating levels of leucine, for example, showing potential causal associations with Parkinson's disease risk nih.gov. Compounds like this compound, as potential N-formyl peptides, could therefore influence neuroinflammation and disease progression through interactions with FPRs, either by mimicking endogenous ligands or by modulating receptor activity. Consequently, FPRs and their ligands are considered important biomarkers and potential therapeutic targets for a range of neurological conditions frontiersin.orgnih.govnih.govtandfonline.com.

Implications in Cellular Homeostasis and Protein Quality Control

The direct implications of this compound in cellular homeostasis and protein quality control are not extensively detailed in the provided research findings. However, the broader context of N-formyl peptides and related biochemical pathways offers some insights.

The N-end rule pathway is a critical system for protein quality control (PQC) that ensures the integrity of the proteome biologists.com. This pathway targets proteins for degradation based on their N-terminal residue. In bacteria, the presence of an N-terminal formyl-methionine (fMet) residue serves as a degradation signal biologists.commicrobialcell.com. This initial formylation is a key step in bacterial protein synthesis and subsequent degradation processes.

Furthermore, actinonin, a known inhibitor of peptide deformylase (Pdf), targets the enzyme responsible for removing the formyl group from N-terminal methionine. This enzyme is crucial in bacteria, chloroplasts, and mitochondria, impacting protein synthesis and cellular fitness rupress.org. While this compound itself is not directly identified as a component of the N-end rule pathway or a direct modulator of mitochondrial protein synthesis in the context of these findings, its potential as an N-formylated peptide places it within a biochemical landscape where N-terminal formylation plays a role in protein fate and cellular regulation. The specific contribution of this compound to cellular homeostasis and protein quality control would require further dedicated investigation.

Advanced Research Methodologies and Experimental Techniques

Structural Biology Approaches

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of proteins and their complexes with ligands, such as substrates or inhibitors. For FA-Gly-leu-OH, this approach would involve co-crystallizing it with a target enzyme, such as a peptidase or a formyl peptide receptor, to visualize the precise binding interactions. Studies on related N-formylated peptides, like N-formyl-methionyl-leucyl-phenylalanine (fMLF), have revealed how the N-formyl group and the peptide sequence fit into the binding pockets of receptors like FPR1 nih.govwikipedia.org. While specific crystal structures for this compound are not detailed in the provided search results, the general principles apply. For instance, the binding of N-formylated peptides to formyl peptide receptors (FPRs) involves the N-terminal formyl group fitting into a specific pocket, guiding the peptide's orientation and interaction mdpi.comresearchgate.net. Research on polypeptide deformylase (PDF), an enzyme that removes the N-terminal formyl group from proteins, has utilized X-ray crystallography to capture different conformational states of the enzyme bound to inhibitors, providing insights into the catalytic mechanism nih.govnih.govplos.orgresearchgate.net. These studies demonstrate how structural data can reveal the precise atomic contacts, hydrogen bonds, and hydrophobic interactions that stabilize the complex, which would be directly applicable to understanding this compound's interaction with its cognate targets.

Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary insights into the dynamic behavior and conformational flexibility of molecules like this compound, both in isolation and when bound to a target protein. NMR can provide information on the peptide's backbone dynamics, side-chain movements, and the conformational changes induced upon ligand binding. For N-formylated peptides, NMR studies have been instrumental in characterizing their structural properties and how they interact with receptors. For example, studies on the tripeptide N-formyl-Met-Leu-Phe (fMLF-OH) have utilized solid-state NMR to establish it as a reference standard for examining spin dynamics and performing distance measurements beilstein-journals.orgresearchgate.net. Furthermore, NMR has been employed to study conformational changes in enzymes like Peptide Deformylase (PDF) upon inhibitor binding, observing significant shifts in spectral resonances that reflect widespread structural alterations nih.gov. Applying NMR to this compound could reveal details about the flexibility of its glycyl and leucyl residues, the influence of the N-formyl group on its conformation, and how these dynamics change upon binding to a receptor or enzyme. This technique is crucial for understanding how dynamic interactions contribute to binding affinity and functional outcomes.

Mutagenesis Studies of Peptidases and Formyl Peptide Receptors

Mutagenesis studies are essential for identifying specific amino acid residues within a target protein (e.g., a peptidase or a formyl peptide receptor) that are critical for binding or modulating the activity of a ligand like this compound. By systematically altering specific amino acids and observing the effect on ligand interaction or enzyme activity, researchers can map the functional importance of different regions of the protein. For formyl peptide receptors (FPRs), mutagenesis has been used to pinpoint residues involved in ligand recognition. For instance, studies on FPR1 and FPR2 have identified specific residues, such as Asp-281 in FPR2, that are crucial for binding affinity and selectivity towards different N-formylated peptides researchgate.netnih.govnih.gov. Mutations at these sites can significantly alter the receptor's response to various peptide agonists, providing insights into the molecular basis of ligand discrimination. Similarly, if this compound were a substrate for a peptidase, mutagenesis of the peptidase's active site or substrate-binding regions would reveal which residues are responsible for catalysis or recognition of the dipeptide. Such studies provide a detailed understanding of the molecular recognition mechanisms, complementing structural data.

Bioinformatic and Proteomic Approaches for N-Formyl Peptide Discovery

Bioinformatic and proteomic approaches are vital for identifying and characterizing N-formylated peptides within complex biological samples and for understanding their roles in biological systems. Proteomics, often employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the identification of peptides based on their mass-to-charge ratio and fragmentation patterns bmj.com. This has been used to identify endogenous N-formylated peptides, such as those derived from mitochondrial proteins, in various biological contexts, including disease states like acute respiratory distress syndrome bmj.com. Bioinformatic tools are then used to analyze these datasets, compare identified peptides against databases, and predict their potential functions or interactions. For this compound, these methods could be used to identify its presence in specific cellular compartments or biological fluids, or to discover other related N-formylated peptides that might share similar biological activities or interact with the same targets. These approaches are crucial for uncovering the broader landscape of N-formylated peptide signaling and identifying novel ligands.

Future Directions and Emerging Research Avenues

Elucidating the Specific Biological Functions of Endogenous FA-Gly-leu-OH

While the broader family of N-formyl peptides is known to activate formyl peptide receptors (FPRs), the precise biological roles of specific endogenous peptides like this compound remain largely undefined. researchgate.netnih.gov FPRs are G-protein coupled receptors expressed on various immune cells, including neutrophils and mononuclear phagocytes, and their activation triggers a cascade of events leading to chemotaxis, the production of reactive oxygen species, and the release of proteolytic enzymes. nih.govtandfonline.com However, the discovery of FPRs on non-myeloid cells suggests a wider range of functions beyond the classical inflammatory response. nih.gov

Future research must focus on identifying the specific cellular and tissue contexts in which this compound is produced and acts. This will involve developing sensitive and specific detection methods to quantify its presence in biological fluids and tissues under various physiological and pathological conditions. Understanding its unique affinity and signaling outcomes through different FPR subtypes (FPR1, FPR2, etc.) will be crucial in dissecting its specific contributions to health and disease, which may range from host defense and inflammation to neurodegeneration and cancer. researchgate.netmdpi.com

Rational Design of this compound Analogues with Tuned Enzymatic or Receptor Specificity

The development of synthetic analogues of this compound with modified structures offers a powerful tool for probing its biological functions and for therapeutic applications. By systematically altering the glycine (B1666218) and leucine (B10760876) residues, researchers can create molecules with enhanced stability, altered receptor binding affinity, or selective agonist or antagonist properties. For instance, incorporating unnatural amino acids or modifying the peptide backbone can lead to analogues that are resistant to degradation by peptidases, prolonging their biological activity.

The goal is to design molecules that can selectively target specific FPR subtypes, which would be invaluable for minimizing off-target effects in potential therapeutic interventions. This approach has been successfully applied to other peptide families, demonstrating the feasibility of fine-tuning biological activity through rational chemical design. The synthesis of such analogues will not only aid in mapping the structure-activity relationships of this compound but also pave the way for novel drugs that can precisely modulate FPR signaling pathways.

Integration of Multi-Omics Data to Understand N-Formyl Peptidome Dynamics

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the dynamics of the N-formyl peptidome in a holistic manner. By integrating these datasets, researchers can identify the genetic and environmental factors that regulate the production and degradation of N-formyl peptides like this compound.

For example, proteomic studies can identify the precursor proteins from which N-formyl peptides are derived, while transcriptomic analysis can reveal the expression patterns of the enzymes involved in their metabolism. mdpi.com Metabolomic approaches can then quantify the levels of this compound and other related small molecules in various biological samples. This integrated multi-omics approach will be instrumental in constructing a comprehensive picture of the N-formyl peptidome's role in complex biological systems and in identifying biomarkers for various diseases.

Development of Novel Research Tools Based on this compound Structure

To fully explore the biology of this compound, the development of novel research tools is essential. This includes the creation of high-affinity antibodies and small-molecule probes that can specifically detect and quantify this dipeptide in complex biological mixtures. Fluorescently labeled or biotinylated versions of this compound can be synthesized to visualize its interaction with receptors on living cells and to track its journey within tissues.

Furthermore, the development of selective inhibitors of the enzymes responsible for the synthesis and degradation of this compound would provide a means to manipulate its endogenous levels and study the resulting physiological consequences. nih.gov These tools will be critical for conducting detailed mechanistic studies and for validating the functional significance of this specific N-formyl peptide in various experimental models.

Exploration of Therapeutic Potential Through FPR Modulation by N-Formyl Dipeptides

The ability of N-formyl peptides to modulate the activity of FPRs makes them attractive candidates for therapeutic development. mdpi.com Depending on the specific context, either agonism or antagonism of FPRs could be beneficial. For instance, in situations of immunodeficiency, selective FPR agonists could be used to enhance the immune response against pathogens. mdpi.com Conversely, in chronic inflammatory diseases, FPR antagonists could help to dampen excessive inflammation and tissue damage. nih.gov

The small and relatively simple structure of dipeptides like this compound makes them amenable to chemical modification and optimization for drug-like properties. Future research will likely focus on developing stable and orally bioavailable analogues of this compound that can selectively target specific FPRs. This exploration holds the promise of yielding novel therapies for a wide range of conditions, from infectious diseases and autoimmune disorders to neuroinflammatory conditions and cancer. researchgate.netmdpi.com

Q & A

Q. What are the established methods for synthesizing and characterizing FA-Gly-Leu-OH?

this compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, the peptide is purified via reverse-phase HPLC (RP-HPLC) with a C18 column and a water-acetonitrile gradient. Characterization includes:

Q. How is this compound utilized as a substrate in enzymatic studies?

this compound is a model substrate for metalloproteases like thermolysin and Streptococcus faecalis neutral metalloendopeptidase. Experimental protocols include:

Q. What analytical techniques are critical for assessing this compound stability in biochemical assays?

Stability is evaluated via:

- Circular dichroism (CD) : Monitors conformational changes under varying temperatures or pH.

- Accelerated degradation studies : Incubate at elevated temperatures (e.g., 40–60°C) and analyze degradation products using LC-MS .

- Long-term storage tests : Store at -20°C in lyophilized form and periodically assess purity via HPLC .

Q. How should researchers handle and store this compound to maintain integrity?

- Storage : Lyophilized peptide is stable at -20°C for >2 years. Reconstitute in DMSO or pH 7.4 buffer (avoid repeated freeze-thaw cycles) .

- Handling : Use inert atmospheres (argon/nitrogen) to prevent oxidation of leucine residues. Confirm solubility in target buffers (e.g., 50 mM Tris-HCl) via dynamic light scattering (DLS) .

Q. What are the best practices for validating this compound purity in enzymatic assays?

- Multi-modal validation : Combine HPLC (retention time), MS (mass accuracy), and amino acid analysis (AAA) to cross-verify purity .

- Batch consistency : Compare multiple synthesis batches using statistical tools (e.g., Student’s t-test) to ensure reproducibility .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations optimize this compound’s interaction studies with proteases?

MD protocols include:

- Force field selection : Use AMBER or CHARMM with explicit solvent models (e.g., TIP3P water) .

- Thermostat coupling : Apply the Berendsen thermostat (time constant 0.1 ps) to maintain temperature, and Parrinello-Rahman barostat for pressure coupling .

- Trajectory analysis : Calculate binding free energies (MM-PBSA) and hydrogen bond lifetimes (e.g., VMD) to identify key protease-substrate interactions .

Q. How to resolve contradictions between experimental and computational data on this compound’s stability?

- Root-cause analysis : Replicate experiments under identical conditions (pH, ionic strength) and compare with simulation parameters (e.g., solvation models) .

- Error quantification : Use bootstrap resampling or Monte Carlo simulations to assess uncertainty in experimental measurements (e.g., kinetic constants) .

Q. What strategies improve this compound’s resistance to non-specific proteolysis in complex biological matrices?

- Structural modifications : Introduce D-amino acids or PEGylation at the N-terminus to sterically hinder protease access .

- Co-solvent screening : Test additives (e.g., glycerol, sucrose) to stabilize the peptide conformation without altering enzymatic activity .

Q. How can this compound elucidate mechanistic details of metalloprotease substrate specificity?

Q. What statistical approaches are recommended for analyzing high-throughput screening data involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.